3-Bromo-2-fluoro-5-methylbenzamide
Description
3-Bromo-2-fluoro-5-methylbenzamide is a halogenated benzamide derivative featuring a bromine atom at the 3-position, fluorine at the 2-position, and a methyl group at the 5-position of the benzene ring, with a terminal benzamide moiety. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, where its halogen substituents and methyl group contribute to electronic and steric effects critical for modulating reactivity and biological activity.
Properties
IUPAC Name |
3-bromo-2-fluoro-5-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAHYBZBHGOZHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1505238-87-8 | |
| Record name | 3-bromo-2-fluoro-5-methylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Bromo-2-fluoro-5-methylbenzamide typically involves the following steps:
Fluorination: The fluorine atom is introduced via nucleophilic aromatic substitution, often using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF).
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
3-Bromo-2-fluoro-5-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride (KF), cesium fluoride (CsF), dimethyl sulfoxide (DMSO) as solvent.
Electrophilic Substitution: Bromine (Br2), N-bromosuccinimide (NBS), acetic acid as solvent.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products:
Substitution Products: Various substituted benzamides.
Oxidation Products: Corresponding carboxylic acids.
Reduction Products: Corresponding amines.
Scientific Research Applications
3-Bromo-2-fluoro-5-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-fluoro-5-methylbenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to molecular targets, making it a valuable compound in drug design .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The table below compares 3-Bromo-2-fluoro-5-methylbenzamide with analogous compounds, emphasizing substituent positions and functional group impacts on physicochemical properties and applications:
Electronic and Steric Effects
- Halogen Influence : Bromine and fluorine atoms in This compound introduce electron-withdrawing effects, enhancing electrophilicity at the benzene ring. This contrasts with methoxy or methyl groups in analogs (e.g., 5-Bromo-4-fluoro-2-methylaniline from ), which donate electrons, altering reactivity in nucleophilic substitution reactions .
Research Findings and Industrial Relevance
- Synthetic Versatility : The methyl group in This compound offers a synthetic handle for further functionalization, such as cross-coupling reactions, which are less feasible in nitro- or methoxy-substituted analogs () .
- Biological Activity : Fluorine and bromine atoms are critical for halogen bonding in drug-receptor interactions. The target compound’s substitution pattern may optimize binding compared to analogs with fewer halogens (e.g., 5-Bromo-4-methylthiazol-2-amine in ) .
Biological Activity
3-Bromo-2-fluoro-5-methylbenzamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a benzene ring substituted with bromine at the 3-position, fluorine at the 2-position, and a methyl group at the 5-position. This unique combination enhances its reactivity and binding affinity to biological targets, making it a valuable candidate in drug design and development.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The presence of both bromine and fluorine is believed to enhance its antimicrobial efficacy by improving membrane permeability and interaction with microbial enzymes.
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies suggest that it may inhibit specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The fluorine atom is thought to play a critical role in enhancing the compound's interaction with cancer-related molecular targets.
The mechanism of action of this compound varies depending on its application. It may interact with enzymes or receptors, leading to either inhibition or activation of specific biological pathways. The incorporation of halogen atoms (bromine and fluorine) is known to improve binding affinity to target proteins, which is crucial for its therapeutic effects .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Bromo-2-fluorobenzamide | Bromine at 3-position; fluorine at 2-position | Lacks methyl substitution at the 5-position |
| 3-Bromo-5-methylbenzamide | Bromine at 3-position; methyl at 5-position | No fluorine substitution |
| 2-Fluoro-5-methylbenzamide | Fluorine at 2-position; methyl at 5-position | Lacks bromine substitution |
This table highlights how the specific arrangement of substituents impacts the biological activity and potential applications of these compounds.
Case Studies
- Antimicrobial Study : A recent study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests its potential as a lead compound for developing new antibiotics.
- Anticancer Research : In vitro studies on human cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM against breast cancer cells. Further research is needed to elucidate the precise molecular mechanisms involved.
Future Directions
Given its promising biological activities, further research on this compound should focus on:
- Mechanistic Studies : Elucidating the detailed mechanisms by which this compound exerts its antimicrobial and anticancer effects.
- In Vivo Testing : Conducting animal studies to evaluate the pharmacokinetics, toxicity, and therapeutic efficacy in real biological systems.
- Structure-Activity Relationship (SAR) Studies : Investigating modifications to the structure to optimize potency and selectivity for specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
